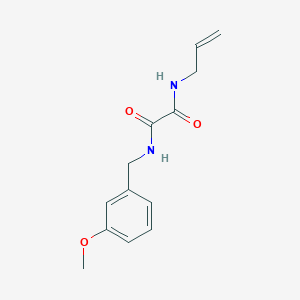
2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Descripción general
Descripción
2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as PBTD, is a compound that has been extensively studied for its potential applications in various fields such as medicine and agriculture. PBTD is a heterocyclic compound that contains a benzisothiazolone ring system and a phenoxyacetyl group.
Mecanismo De Acción
The mechanism of action of 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the replication of certain viruses such as hepatitis C virus and human immunodeficiency virus (HIV).
Biochemical and physiological effects:
2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and viral replication. 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro and in vivo. 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models. In addition, 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to reduce the replication of hepatitis C virus and HIV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of specific enzymes and signaling pathways, and its potential applications in various fields such as medicine and agriculture. However, 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, including the development of new synthesis methods to improve the yield and purity of the product, the investigation of its potential applications in other fields such as materials science and energy storage, and the optimization of its pharmacological properties for use in medicine and agriculture. In addition, further studies are needed to fully understand the mechanism of action of 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and to determine its potential toxicity and side effects in vivo.
Métodos De Síntesis
2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be synthesized by a multi-step process that involves the reaction of 2-aminobenzisothiazolone with phenoxyacetic acid and subsequent oxidation of the resulting product with hydrogen peroxide or other oxidizing agents. The synthesis of 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been optimized to improve the yield and purity of the product, and various modifications have been made to the reaction conditions to achieve this goal.
Aplicaciones Científicas De Investigación
2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, 2-(phenoxyacetyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been studied as a potential herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens.
Propiedades
IUPAC Name |
1,1-dioxo-2-(2-phenoxyacetyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-14(10-21-11-6-2-1-3-7-11)16-15(18)12-8-4-5-9-13(12)22(16,19)20/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJTBZMVYDDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367264 | |
| Record name | 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |
CAS RN |
2346-86-3 | |
| Record name | 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)